![molecular formula C49H60N6O8 B13727830 4-[[(2S,4R)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobutanoic acid;(2S)-2-[hexanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]-3-methylbutanoic acid](/img/structure/B13727830.png)
4-[[(2S,4R)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobutanoic acid;(2S)-2-[hexanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]-3-methylbutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-(N-((2’-(1H-Tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)hexanamido)-3-methylbutanoic acid compound with 4-(((2S,4R)-1-([1,1’-biphenyl]-4-yl)-5-ethoxy-4-me is a complex organic compound that features multiple functional groups, including tetrazole, biphenyl, and amide groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including:
Formation of the biphenyl-tetrazole moiety: This can be achieved through a cycloaddition reaction between an azide and a nitrile.
Amide bond formation: The biphenyl-tetrazole intermediate is then reacted with a suitable amine to form the amide bond.
Final coupling: The resulting intermediate is coupled with the appropriate carboxylic acid derivative under conditions that promote amide bond formation.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the tetrazole ring or the amide moiety.
Reduction: Reduction reactions can occur at the biphenyl or tetrazole rings.
Substitution: The biphenyl rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Possible applications in drug development, particularly as a scaffold for designing inhibitors or modulators of biological pathways.
Industry: Use in the development of advanced materials with specific properties.
作用機序
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The tetrazole ring, for example, is known to mimic carboxylate groups, potentially allowing the compound to act as an inhibitor of enzymes that recognize carboxylates.
類似化合物との比較
Similar Compounds
(S)-2-(N-((2’-(1H-Tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)hexanamido)-3-methylbutanoic acid: A similar compound without the additional biphenyl-ethoxy moiety.
(S)-2-(N-((2’-(1H-Tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)hexanamido)-3-methylbutanoic acid compound with 4-(((2S,4R)-1-([1,1’-biphenyl]-4-yl)-5-methoxy-4-me: A compound with a methoxy group instead of an ethoxy group.
Uniqueness
The presence of the ethoxy group in the biphenyl moiety may confer unique properties, such as increased lipophilicity or altered binding affinity to biological targets, compared to similar compounds.
特性
分子式 |
C49H60N6O8 |
|---|---|
分子量 |
861.0 g/mol |
IUPAC名 |
4-[[(2S,4R)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobutanoic acid;(2S)-2-[hexanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C25H31N5O3.C24H29NO5/c1-4-5-6-11-22(31)30(23(17(2)3)25(32)33)16-18-12-14-19(15-13-18)20-9-7-8-10-21(20)24-26-28-29-27-24;1-3-30-24(29)17(2)15-21(25-22(26)13-14-23(27)28)16-18-9-11-20(12-10-18)19-7-5-4-6-8-19/h7-10,12-15,17,23H,4-6,11,16H2,1-3H3,(H,32,33)(H,26,27,28,29);4-12,17,21H,3,13-16H2,1-2H3,(H,25,26)(H,27,28)/t23-;17-,21+/m01/s1 |
InChIキー |
WZUPYRPHAZRYJC-IWVRLMMRSA-N |
異性体SMILES |
CCCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)[C@@H](C(C)C)C(=O)O.CCOC(=O)[C@H](C)C[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)O |
正規SMILES |
CCCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)C)C(=O)O.CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



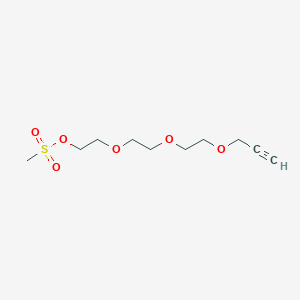
![tert-butyl 4-{4-[(E)-2-(1H-indazol-3-yl)ethenyl]benzoyl}piperazine-1-carboxylate](/img/structure/B13727770.png)
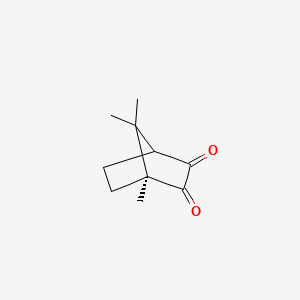
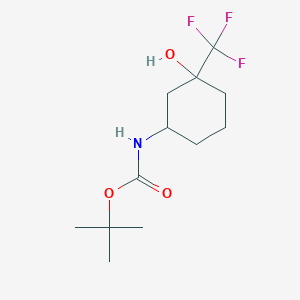
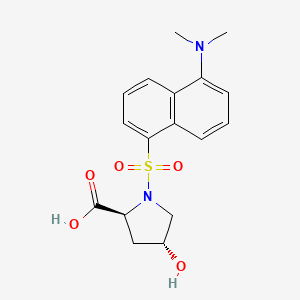
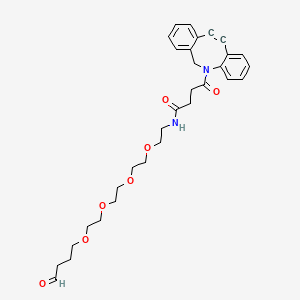
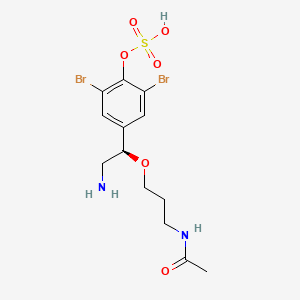
![4-[(E)-1-bromoprop-1-en-2-yl]pyridine](/img/structure/B13727826.png)
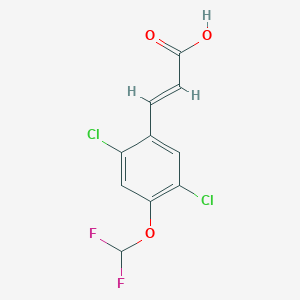
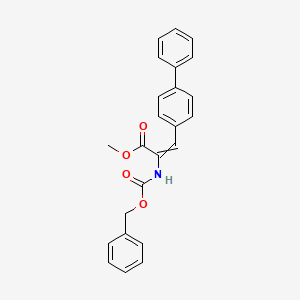
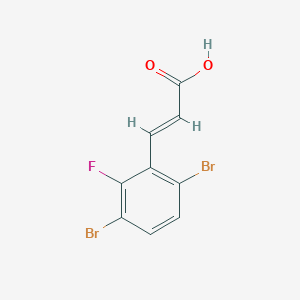

![1-[[4,5-Bis(4-methoxyphenyl)-2-thiazolyl]carbonyl]-4-methyl-piperazine, monohydrochloride, monohydrate](/img/structure/B13727859.png)
